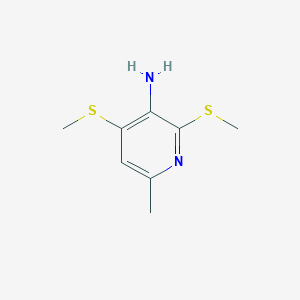

6-甲基-2,4-双甲基硫代吡啶-3-胺

描述

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including oxidation, nitration, reduction, and nucleophilic substitution reactions . For instance, the synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine was achieved through such a sequence of reactions, starting from 2,6-dibromopyridine . Similarly, novel bis(pyridine-2(1H)-thiones) and their bis(2-methylsulfanylpyridines) were synthesized using different hydrazines and active methylene containing compounds . These methods could potentially be adapted for the synthesis of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine."

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography, IR, NMR, and GC-MS . For example, the crystal structure of bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)-methane was determined, revealing details about the angles and torsion between the pyridine rings and the substituents . These techniques would be essential in analyzing the molecular structure of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine."

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents present on the ring. For instance, the presence of electron-donor substituents has been found necessary for antileukemic activity in sulfonanilide ring-substituted variants of acridine derivatives . The chemical reactions and interactions of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" would likely be influenced by the electron-donating methyl and methylsulfanyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. For example, the observed dimorphism of a sulfapyridine derivative was solvent-dependent, with different forms obtained from ethanol and methanol . The physical and chemical properties of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" would need to be determined experimentally, considering factors such as solvent effects and molecular conformation.

科学研究应用

配体和配位化学

6-甲基-2,4-双甲基硫代吡啶-3-胺及其衍生物在配体和配位化学中发挥着重要作用。研究表明此类化合物具有与铜等金属形成复杂结构的潜力。例如,一项研究深入探讨了铜(I)配位化学中的氧化还原活性配体,重点关注硫酮和低聚硫醚桥联的6-甲基-2,2'-联吡啶。这些配体在与铜(I)相互作用时表现出独特的结合性质和结构形成,展示了它们在创建具有独特化学性质的复杂金属-配体组件方面的潜力(Constable 等,2010)。另一项研究重点介绍了通过类似配体的氧化还原化学实现的可调配位环境,揭示了它们在形成各种结构构型方面的灵活性和适应性(Constable 等,2010)。

新化合物的合成和表征

6-甲基-2,4-双甲基硫代吡啶-3-胺的多功能性在其作为前体或构建模块用于合成新化合物中的应用中进一步得到证明。人们已经对合成和表征新型双(吡啶-2(1H)-硫酮)及其双(2-甲基硫代吡啶)进行了研究,并结合特定的部分以生成具有不同性质的目标分子(Sanad 等,2019)。

晶体结构和分子几何分析

晶体结构和分子几何的详细分析是该化合物及其衍生物的一项重要应用。已经进行研究以确定双(2-N,N-二甲基氨基-6-甲基吡啶-5-基)-甲烷等化合物的晶体结构和分子构型,从而深入了解这些分子的空间排列和键合特性(Brunner 等,2003)。

发光和电化学性质

由6-甲基-2,4-双甲基硫代吡啶-3-胺及其衍生物形成的配合物的电化学和发光性质引起了极大的兴趣。对带有由各种片段组成的桥联配体的三核 Ru(II) 配合物(包括 2,2'-联吡啶)的研究揭示了它们的光物理和电化学特性的宝贵信息(Cheng 等,2014)。

属性

IUPAC Name |

6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVWDAKMASGPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SC)N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)